![molecular formula C11H22N2O B2969963 8-(2-甲氧基乙基)-N-甲基-8-氮杂双环[3.2.1]辛-3-胺 CAS No. 1343794-08-0](/img/structure/B2969963.png)

8-(2-甲氧基乙基)-N-甲基-8-氮杂双环[3.2.1]辛-3-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

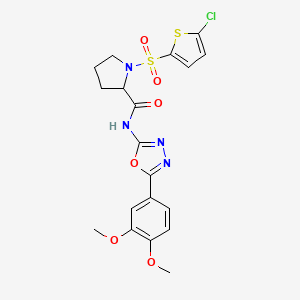

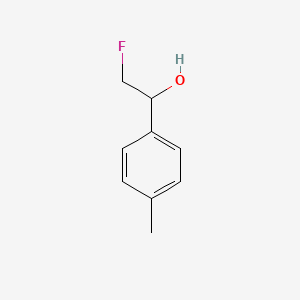

The compound “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine” is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of the 8-azabicyclo[3.2.1]octane scaffold has attracted attention from many research groups worldwide . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .Molecular Structure Analysis

The molecular structure of this compound is derived from the 8-azabicyclo[3.2.1]octane scaffold, which consists of a six-membered nitrogen heterocycle fused to a cyclopentane ring .Chemical Reactions Analysis

The assembly of the 2-azabicyclo[3.2.1]octanes is often achieved via nucleophilic attack and concomitant intramolecular cyclization . This strategy typically uses cyclopentanes and piperidine derivatives as starting materials .科学研究应用

物质 P (NK1) 受体的非肽拮抗剂

8-(2-甲氧基乙基)-N-甲基-8-氮杂双环[3.2.1]辛-3-胺,如 CP-96,345 等化合物所代表的,是一种强效的物质 P (NK1) 受体的非肽拮抗剂。它抑制 3H 标记的物质 P 结合,并在 NK1 单受体狗颈动脉制剂中作为经典的竞争性拮抗剂。已发现该化合物可抑制大鼠的物质 P 诱导的唾液分泌,但不影响 NK2、NK3 或其他受体,表明其具有选择性 NK1 拮抗作用。这些特性使其成为研究物质 P 的生理特性及其在疾病中作用的有力工具 (Snider 等人,1991 年)。

莨菪烷衍生物的合成

在天然生物碱如阿托品和东莨菪碱中发现的 8-氮杂双环[3.2.1]辛烷(托烷)片段在合成含有 β-氨基酸衍生物的莨菪烷方面显示出潜力。这些化合物可能由于其潜在的镇痛、降压、抗帕金森和抗甲胆碱活性而引起人们的兴趣作为生理活性化合物 (Vlasova 等人,2006 年)。

托烷衍生物的合成

该化合物的骨架可用于托烷衍生物的合成。一种涉及甲基 2-(甲硅氧基)乙烯基重氮乙酸酯和吡咯之间的铑催化 [4 + 3] 环加成反应的方法,通过涉及串联环丙烷化/Cope 重排机制的铑-卡宾中间体,导致 8-氮杂双环[3.2.1]辛-2,6-二烯(托烷)的高对映选择性合成 (Reddy & Davies,2007 年)。

镇痛剂的合成

该化合物在合成镇痛剂中也很重要。例如,一种改进的 6,7endo-二甲基-1-(3-羟苯基)-6-氮杂双环[3,2,1]-辛烷的合成,一种具有低成瘾性的新型镇痛剂,涉及该化合物作为关键组分 (Takeda 等人,1976 年)。

未来方向

The 8-azabicyclo[3.2.1]octane scaffold and its derivatives, including “8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine”, have significant potential in the field of drug discovery . Future research could focus on the development of new synthetic methodologies and the exploration of their biological activities.

属性

IUPAC Name |

8-(2-methoxyethyl)-N-methyl-8-azabicyclo[3.2.1]octan-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-12-9-7-10-3-4-11(8-9)13(10)5-6-14-2/h9-12H,3-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSDOMXCPKBRBKJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1CC2CCC(C1)N2CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 2-[1,3-bis(benzylamino)-1,3-dioxopropan-2-yl]sulfanyl-4-oxo-3-pentylquinazoline-7-carboxylate](/img/structure/B2969880.png)

![3-(Aminomethyl)bicyclo[3.2.1]octan-3-ol;hydrochloride](/img/structure/B2969881.png)

![2-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2969882.png)

![4-(2-{[(2-fluorophenyl)sulfonyl]amino}ethyl)-N-(3-methylphenyl)piperidine-1-carboxamide](/img/structure/B2969883.png)

![(7-{[(4-Bromophenyl)methyl]sulfanyl}-14-methyl-5-phenyl-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2969893.png)

![N-[2-[[2-[Cyclohexyl(methyl)amino]-2-oxoethyl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2969899.png)